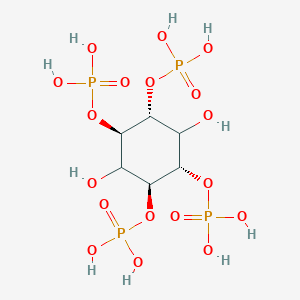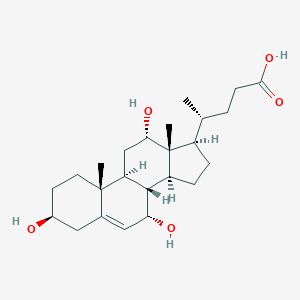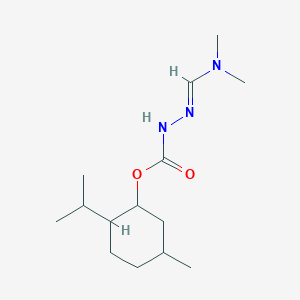
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester, also known as CDMIMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of carbazic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects. However, it is important to note that this compound is a chemical compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester is its versatility. It can be used as a reagent in various reactions, making it a valuable tool for organic synthesis. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester. One area of research is the development of new synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound. Additionally, this compound could be studied for its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It can be synthesized using various methods and has been shown to have no significant biochemical or physiological effects. This compound is a versatile reagent that can be used in various reactions, making it a valuable tool for organic synthesis. However, it is important to handle this compound with care, as it has the potential to be toxic. There are several future directions for the study of this compound, including the development of new synthesis methods and the study of its potential applications in drug discovery and development.
Métodos De Síntesis
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester can be synthesized using various methods. One of the most commonly used methods is the reaction of carbazic acid with 2-isopropyl-5-methylcyclohexylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by the addition of dimethylaminomethylene chloride.
Aplicaciones Científicas De Investigación
Carbazic acid, 3-dimethylaminomethylene-, 2-isopropyl-5-methylcyclohexyl ester has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of organic synthesis. This compound can be used as a reagent in various reactions, including the synthesis of amides, esters, and ketones.
Propiedades
Número CAS |
101418-03-5 |
|---|---|
Fórmula molecular |
C10H12N2OS |
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) N-[(E)-dimethylaminomethylideneamino]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)12-7-6-11(3)8-13(12)19-14(18)16-15-9-17(4)5/h9-13H,6-8H2,1-5H3,(H,16,18)/b15-9+ |
Clave InChI |
HQSDMDPBSJPNOS-OQLLNIDSSA-N |
SMILES isomérico |
CC1CCC(C(C1)OC(=O)N/N=C/N(C)C)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)NN=CN(C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)NN=CN(C)C)C(C)C |
Sinónimos |
CARBAZIC ACID, 3-DIMETHYLAMINOMETHYLENE-, 2-ISOPROPYL-5-METHYLCYCLOHEX YL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




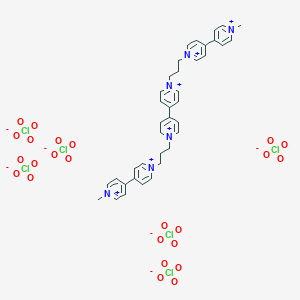

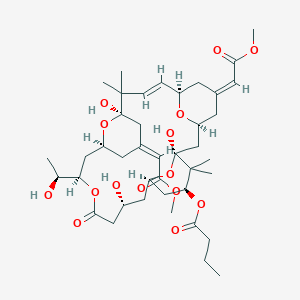

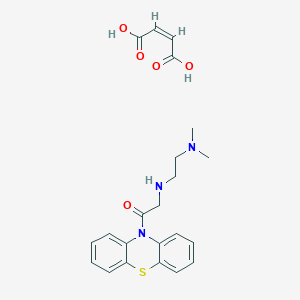
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)




![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
